molecular formula C16H18BrNO4 B6348299 4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-50-7

4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348299
CAS No.: 1326810-50-7
M. Wt: 368.22 g/mol
InChI Key: CRIAXIWBCILGOP-UHFFFAOYSA-N
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Description

4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-bromobenzoyl chloride with a spirocyclic amine under basic conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process might involve techniques such as recrystallization or column chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
  • 4-(2-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Uniqueness

4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its spirocyclic structure, which includes both an oxa and an aza component. The molecular formula is C16H16BrNO3, and it has a molecular weight of approximately 349.21 g/mol. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, analgesic, and possibly anticancer properties.

Chemical Structure and Properties

The compound features a bromobenzoyl group attached to a spirodecane framework, contributing to its unique reactivity and biological potential. The presence of functional groups such as the carboxylic acid and the bromobenzoyl moiety enhances its chemical reactivity, allowing for various derivative formations that may exhibit altered or enhanced biological activities.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC16H16BrNO3
Molecular Weight349.21 g/mol
StructureSpirocyclic with oxa and aza components

Biological Activities

Research indicates that compounds with similar structures often exhibit a variety of biological activities:

  • Anti-inflammatory Activity : Compounds in the spirocyclic family have shown significant anti-inflammatory effects in various studies, likely due to their ability to inhibit pro-inflammatory cytokines.
  • Analgesic Effects : Similar derivatives have been reported to possess analgesic properties through mechanisms that may involve modulation of pain pathways.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and cervical cancer (HeLa) cells.

Table 2: Summary of Biological Activities

Activity TypeEvidence/Source
Anti-inflammatoryStudies on related spirocompounds
AnalgesicReported effects in animal models
AnticancerPreliminary tests on cancer cell lines

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound. For example:

  • Study on Antiproliferative Activity : A study evaluated the effects of structurally similar compounds on cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism involved apoptosis induction, as shown by flow cytometry assays using annexin V-FITC staining .
  • Anti-inflammatory Mechanisms : Research has indicated that compounds with spirocyclic structures can modulate inflammatory responses by inhibiting the expression of cyclooxygenase enzymes (COX) and reducing levels of inflammatory mediators .

Table 3: Case Study Overview

Study FocusFindings
Antiproliferative EffectsSignificant inhibition in MDA-MB-231 cells
Inflammatory ResponseReduced COX expression in vitro

Properties

IUPAC Name

4-(2-bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4/c17-12-7-3-2-6-11(12)14(19)18-13(15(20)21)10-22-16(18)8-4-1-5-9-16/h2-3,6-7,13H,1,4-5,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIAXIWBCILGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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